4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core with a propyl group at the 4-position and a pyridinylmethyl group substituted with a thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in cell signaling pathways, controlling cell growth, differentiation, and metabolism.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the activity of their targets, leading to changes in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinylmethyl Intermediate: The synthesis begins with the preparation of the pyridinylmethyl intermediate.
Amidation Reaction: The pyridinylmethyl intermediate is then reacted with 4-propylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, halobenzamides
Scientific Research Applications
4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The unique electronic properties of the thiophene and pyridine rings make this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-propyl-N-(pyridin-4-ylmethyl)benzamide: Lacks the thiophene ring, which may result in different electronic properties and biological activity.
4-propyl-N-((2-(furan-3-yl)pyridin-4-yl)methyl)benzamide: Contains a furan ring instead of a thiophene ring, which can affect its reactivity and interactions with biological targets.
Uniqueness
4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic properties and enhance its potential as a versatile compound in various applications. The combination of these rings allows for specific interactions with biological targets and materials, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-propyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-15-4-6-17(7-5-15)20(23)22-13-16-8-10-21-19(12-16)18-9-11-24-14-18/h4-12,14H,2-3,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFXBVUYVLAOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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